molecular formula C20H16N2O4 B2954729 (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 850781-41-8

(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2954729
CAS No.: 850781-41-8
M. Wt: 348.358
InChI Key: DXXRVDOQOVLXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone, supplied with a high level of purity for research applications. The compound is identified by CAS Registry Number 850781-41-8 and has a molecular formula of C20H16N2O4 and a molecular weight of 348.35 g/mol . The structure of this molecule incorporates two privileged scaffolds in medicinal chemistry: the 1,3-benzodioxole ring and the 3,4-dihydroisoquinoline core. The 3,4-dihydroisoquinolin-1(2H)-one scaffold, which is closely related to the core present in this compound, is prevalent in numerous natural products and synthetic compounds with diverse biological activities . Furthermore, 1,3-benzodioxole derivatives have been investigated as potent agonists for plant hormone receptors, indicating the potential of this chemical motif in biological interactions . The specific fusion of these motifs via an isoxazole carbonyl linker suggests potential for interesting biochemical properties, making it a candidate for use in pharmaceutical and agrochemical research, particularly in screening campaigns for new bioactive molecules . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(22-8-7-13-3-1-2-4-15(13)11-22)16-10-18(26-21-16)14-5-6-17-19(9-14)25-12-24-17/h1-6,9-10H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXRVDOQOVLXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is an organic molecule with potential biological activity. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and results from relevant studies.

Chemical Structure

The molecular formula for this compound is C25H24N2O6C_{25}H_{24}N_2O_6, with a molecular weight of 448.5 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to an isoxazole and a dihydroisoquinoline component.

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets:

  • Anticonvulsant Activity : Related compounds have been shown to possess anticonvulsant properties. For instance, derivatives of benzo[d][1,3]dioxole demonstrated significant activity in models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, indicating potential efficacy in seizure management .
  • CNS Activity : The presence of the isoquinoline unit suggests possible interactions with central nervous system (CNS) receptors. Studies on similar isoquinoline derivatives have shown them to affect GABAergic and dopaminergic systems, which are crucial for mood regulation and seizure control .

Biological Activity Data

Activity Type Study Model Findings
AnticonvulsantMES and scPTZ modelsCompound 3c exhibited an ED50 of 9.8 mg/kg; protective index of 23.4
CNS ActivityRadioligand binding assaysIsoquinoline derivatives showed affinity for GABA receptors
Anti-inflammatoryCOX-II inhibition assaysRelated compounds demonstrated inhibitory activity against COX-II

Case Studies

  • Anticonvulsant Study : A series of benzo[d][1,3]dioxole derivatives were synthesized and tested for anticonvulsant properties. One compound showed a high protective index in the MES model, suggesting that structural modifications can enhance efficacy against seizures .
  • CNS Receptor Interaction : Research on benzodiazepine derivatives indicated that modifications at specific positions significantly affected their binding affinity to CNS receptors. This suggests that the isoxazole and isoquinoline components may similarly influence receptor interactions in the target compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Bioactivity/Applications Reference
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone Benzo[d][1,3]dioxole + isoxazole + dihydroisoquinoline Hypothesized CNS modulation; no reported IC50 values
1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone Cyclopropyl spacer + methoxy-substituted dihydroisoquinoline Enhanced blood-brain barrier penetration in preclinical models
1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Pyrazole core + bromophenyl substituent Antiproliferative activity (IC50 = 8.2 µM in HeLa cells)
(5-Bromo-2-hydroxyphenyl)(4-chlorophenyl)methanone Halogenated phenyl groups Antimicrobial (MIC = 12.5 µg/mL against S. aureus)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Thiophene + amino/cyano groups Tyrosine kinase inhibition (Ki = 0.3 nM)

Key Findings:

Bioisosteric Replacements : Replacing the isoxazole in the target compound with pyrazole (as in ) reduces planarity but improves solubility due to increased hydrogen-bonding capacity.

Substituent Effects : Halogenation (e.g., bromine in or chlorine in ) enhances electrophilic reactivity, correlating with stronger antimicrobial and anticancer activity.

Research Implications and Gaps

  • Pharmacokinetics : The benzo[d][1,3]dioxole moiety may confer resistance to cytochrome P450-mediated oxidation, but in vivo ADME studies are lacking for the target compound .
  • Therapeutic Potential: Structural similarity to ferroptosis-inducing compounds (e.g., FINs in ) suggests unexplored applications in oral cancer therapy.
  • Synthetic Challenges: The methanone bridge in the target compound requires precise coupling conditions (e.g., 1,4-dioxane and triethylamine, as in ) to avoid byproduct formation.

Q & A

Basic: What synthetic strategies are reported for synthesizing (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone?

Methodological Answer:
The compound’s synthesis involves multi-step reactions, typically starting with the preparation of key intermediates:

  • Step 1: Condensation of benzo[d][1,3]dioxol-5-yl derivatives with hydroxylamine to form the isoxazole core. For example, reacting acid chlorides with intermediates in chloroform and triethylamine, followed by 18-hour stirring and NaHCO₃ work-up .
  • Step 2: Functionalization of the dihydroisoquinoline moiety via reductive amination or alkylation. highlights refluxing in ethanol or benzene for 12–24 hours, followed by crystallization from DMSO .
  • Step 3: Coupling the isoxazole and dihydroisoquinoline units using carbodiimide-mediated amidation or nucleophilic acyl substitution.

Key Considerations:

  • Optimize reaction time and solvent polarity to improve yields (e.g., chloroform vs. ethanol) .
  • Monitor by TLC or HPLC for intermediate purity .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies protons in the benzo[d][1,3]dioxole (δ 5.93 ppm, OCH₂O) and dihydroisoquinoline (δ 2.93–3.54 ppm, pyrazoline-H) moieties .
    • ¹³C NMR confirms carbonyl groups (δ ~165–175 ppm) and aromatic carbons.
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calcd. 480.20, found 480.28) .
  • IR Spectroscopy:
    • Detects carbonyl stretches (~1650–1750 cm⁻¹) and C-O-C bonds in the dioxolane ring (~1250 cm⁻¹) .

Data Validation:

  • Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) for analogous compounds .

Advanced: How to design experiments to evaluate anticonvulsant activity?

Methodological Answer:

  • In Vitro Models:
    • Use voltage-gated sodium channel assays to screen for seizure suppression .
  • In Vivo Models:
    • Maximal Electroshock (MES): Administer compound (30–100 mg/kg) 30 minutes pre-test; measure seizure duration .
    • Subcutaneous Pentylenetetrazol (scPTZ): Monitor clonic-tonic seizures post-injection .
  • Controls: Include reference drugs (e.g., phenytoin) and vehicle groups.

Data Interpretation:

  • Calculate ED₅₀ values and compare therapeutic indices (TI = TD₅₀/ED₅₀) .

Advanced: How to resolve contradictions in pharmacological data (e.g., efficacy vs. toxicity)?

Methodological Answer:

  • Dose-Response Analysis: Test multiple doses to identify nonlinear effects (e.g., efficacy drop at higher doses due to off-target binding) .
  • Metabolic Stability Assays:
    • Use liver microsomes to assess CYP450-mediated degradation. Low stability may explain variable in vivo results .
  • Off-Target Screening:
    • Screen against hERG channels (cardiotoxicity) and plasma protein binding assays (free drug availability) .

Case Study:

  • reports TI variations due to substituent effects on bioavailability; adjust lipophilicity (logP) via substituent modifications .

Advanced: What strategies improve metabolic stability in dihydroisoquinoline derivatives?

Methodological Answer:

  • Structural Modifications:
    • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450 oxidation .
    • Replace labile ester groups with amides .
  • In Silico Modeling:
    • Use software like Schrödinger to predict metabolic hotspots (e.g., benzylic positions) .
  • In Vitro Testing:
    • Incubate with human liver microsomes (HLM) and measure half-life (t₁/₂). Aim for t₁/₂ > 60 minutes .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis:
    • Vary substituents on the isoxazole (e.g., tert-butyl vs. methyl) and dihydroisoquinoline (e.g., methoxy vs. hydroxy) .
  • Pharmacological Profiling:
    • Test analogs in MES/scPTZ models and correlate activity with descriptors (e.g., logP, polar surface area) .
  • Statistical Analysis:
    • Use QSAR models (e.g., CoMFA) to identify critical steric/electronic features .

Example:

  • shows that aryl isothiocyanate derivatives enhance anticonvulsant activity via hydrophobic interactions .

Advanced: What in vivo models best predict therapeutic potential for CNS disorders?

Methodological Answer:

  • Chronic Epilepsy Models:
    • Kindling Models: Repeated subconvulsive stimuli to mimic drug-resistant epilepsy .
  • Behavioral Toxicity:
    • Rotarod test for motor impairment (TD₅₀ determination) .
  • Pharmacokinetics:
    • Measure brain-to-plasma ratio via LC-MS/MS to assess blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.